N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
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Overview
Description
N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its extended conjugation system, which contributes to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with naphthalen-2-amine derivatives under controlled conditions to form the azo compound. The hexyl group is introduced through alkylation reactions, often using hexyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale synthesis. Solvent extraction and recrystallization are common purification methods to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid, respectively.
Major Products
The major products formed from these reactions include various substituted naphthalenes and aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine involves its ability to absorb light and undergo electronic transitions. This property is exploited in various applications, such as in dyes and photodynamic therapy. The compound interacts with molecular targets through its azo groups, which can form stable complexes with metals and other substrates.
Comparison with Similar Compounds
Similar Compounds
Sudan III: Another azo dye with similar structural features but different substituents.
Oil Red O: A dye used for staining lipids, with a similar azo structure.
Sudan IV: Similar to Sudan III but with different solubility properties.
Uniqueness
N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is unique due to its hexyl group, which imparts specific solubility and stability characteristics. This makes it particularly useful in applications requiring long-term stability and resistance to environmental factors.
Properties
CAS No. |
62072-67-7 |
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Molecular Formula |
C28H29N5 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-hexyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C28H29N5/c1-2-3-4-10-21-29-27-20-15-22-11-8-9-14-26(22)28(27)33-32-25-18-16-24(17-19-25)31-30-23-12-6-5-7-13-23/h5-9,11-20,29H,2-4,10,21H2,1H3 |
InChI Key |
HSBZPJWAMALYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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